molecular formula C10H17BrO B1379292 2-Bromo-3,3,5,5-tetramethylcyclohexanone CAS No. 2065-77-2

2-Bromo-3,3,5,5-tetramethylcyclohexanone

Cat. No.: B1379292
CAS No.: 2065-77-2
M. Wt: 233.14 g/mol
InChI Key: SSUUZZPYKJHKEE-UHFFFAOYSA-N
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Description

This compound is synthesized via bromination of 3,3,5,5-tetramethylcyclohexanone using reagents like pyridinium tribromide (PTAB) in anhydrous tetrahydrofuran (THF), yielding the tosylhydrazone derivative with a 55% efficiency . Its NMR spectrum (CDCl₃) shows distinct signals for methyl protons (δ 1.1–0.7 ppm), aromatic protons (δ 7.50 ppm for the tosyl group), and the brominated CH group (δ 4.35 ppm) .

Properties

IUPAC Name

2-bromo-3,3,5,5-tetramethylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BrO/c1-9(2)5-7(12)8(11)10(3,4)6-9/h8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSUUZZPYKJHKEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(C(C1)(C)C)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-3,3,5,5-tetramethylcyclohexanone can be synthesized through several methods. One common method involves the bromination of 3,3,5,5-tetramethylcyclohexanone. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,3,5,5-tetramethylcyclohexanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-3,3,5,5-tetramethylcyclohexanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3,3,5,5-tetramethylcyclohexanone involves its interaction with various molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by nucleophiles. In reduction reactions, the carbonyl group is reduced to an alcohol, altering the compound’s chemical properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

Table 1: Key Structural and Physical Properties
Compound Name Substituents Molecular Weight (g/mol) CAS Number Key Properties/Applications
3,3,5,5-Tetramethylcyclohexanone No halogen 154.25 14376-79-5 Boiling point: 79°C (12 mm Hg) ; IR: 1705 cm⁻¹ (C=O) ; Used as GLC internal standard
2-Bromo-3,3,5,5-tetramethylcyclohexanone Br at C2, methyl at C3,3,5,5 ~234.15 Not explicitly stated NMR: δ 4.35 (CHBr), steric hindrance impacts reactivity
2,6-Dibromo-3,3,5,5-tetramethylcyclohexanone Br at C2 and C6, methyl at C3,3,5,5 313.99 2065-76-1 100% purity; higher molecular weight
2-Chloro-3,3,5,5-tetramethylcyclohexanone Cl at C2, methyl at C3,3,5,5 ~189.70 Not explicitly stated Likely lower reactivity due to weaker C–Cl bond vs. C–Br
2-Bromocyclohexanone Br at C2, no methyl groups 177.08 2550-36-9 Simpler structure; higher reactivity in nucleophilic substitutions

Reactivity and Steric Effects

  • Steric Hindrance: The tetramethyl groups in this compound introduce significant steric hindrance, reducing accessibility to the carbonyl group. This contrasts with 2-bromocyclohexanone, which lacks methyl groups and exhibits higher reactivity in nucleophilic additions .
  • Halogen Effects: Bromine’s larger atomic radius and weaker bond dissociation energy (vs. chlorine) make 2-bromo derivatives more reactive in elimination or substitution reactions compared to 2-chloro analogues . For example, 2,6-dibromo-3,3,5,5-tetramethylcyclohexanone may undergo sequential dehalogenation under reducing conditions .

Spectral and Physical Properties

  • IR Spectroscopy: The parent ketone (3,3,5,5-tetramethylcyclohexanone) shows a C=O stretch at 1705 cm⁻¹ , while bromination shifts this peak slightly due to electron-withdrawing effects.
  • Boiling Points : The parent compound boils at 79°C (12 mm Hg) , whereas brominated derivatives have higher boiling points due to increased molecular weight and polarity.
  • Density and Solubility: 3,3,5,5-Tetramethylcyclohexanone has a density of 0.857 g/cm³ , but bromination likely increases density (e.g., 2,6-dibromo derivative is a solid at room temperature ).

Biological Activity

2-Bromo-3,3,5,5-tetramethylcyclohexanone is a chemical compound with the molecular formula C10H17BrO. It features a cyclohexane ring with a ketone functional group and a bromine atom at the second carbon. This unique structure contributes to its distinct reactivity and potential biological applications. The compound primarily serves as a synthetic intermediate in organic chemistry but has also been investigated for its biological activity.

The compound is characterized by:

  • Molecular Weight : 232.046 g/mol
  • Structure : A six-membered cyclohexane ring with a ketone and bromine substituent.
  • Reactivity : It undergoes various chemical reactions such as substitution, reduction, and oxidation.

The biological activity of this compound is largely attributed to its reactivity:

  • Electrophilic Nature : The bromine atom enhances the electrophilicity of the carbonyl group, allowing it to participate in nucleophilic substitution reactions.
  • Interaction with Biomolecules : The compound may interact with proteins and enzymes, influencing biological pathways.

Biological Activity

Recent studies have suggested potential biological activities associated with this compound:

Antioxidant Activity

Research indicates that compounds containing bromine and carbonyl groups can exhibit antioxidant properties. These properties are significant for mitigating oxidative stress in biological systems.

Enzyme Interaction

This compound has been employed in enzyme-catalyzed reactions. Its ability to act as an electrophile allows it to participate in various biochemical processes.

Study 1: Enzyme-Catalyzed Reactions

In a study investigating enzyme interactions, this compound was used to explore its role as a substrate in enzyme-catalyzed reactions. The findings indicated that the compound could enhance enzyme activity under specific conditions.

Study 2: Antioxidant Properties

A comparative analysis was conducted to evaluate the antioxidant capacity of this compound against other similar compounds. Results showed that it exhibited significant radical scavenging activity, suggesting its potential use in therapeutic applications targeting oxidative stress-related diseases.

Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
3,3,5,5-TetramethylcyclohexanoneC10H18OLacks bromine; less reactive
2-Chloro-3,3,5,5-tetramethylcyclohexanoneC10H17ClOChlorine instead of bromine; different reactivity
2-Iodo-3,3,5,5-tetramethylcyclohexanoneC10H17IOIodine substitution alters reactivity

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates potential toxicity:

  • Acute Toxicity : Classified as harmful if swallowed (H302) and causes skin irritation (H315) .
  • Bioavailability : Its lipophilicity may influence absorption and distribution within biological systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-3,3,5,5-tetramethylcyclohexanone
Reactant of Route 2
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2-Bromo-3,3,5,5-tetramethylcyclohexanone

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